molecular formula C15H21F2NO4S B2440186 1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine CAS No. 1251631-86-3

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine

Cat. No. B2440186
CAS RN: 1251631-86-3
M. Wt: 349.39
InChI Key: MCXOKQAOUPZCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMS-105, and it is a potent and selective inhibitor of protein kinase C (PKC) theta. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

The sulfonyl hydrazone scaffold and the piperidine rings play a significant role in medicinal chemistry. A study presented the synthesis of novel series of sulfonyl hydrazone with piperidine derivatives, showcasing the importance of these compounds in the development of new chemical entities with potential biological activities. The synthesized compounds were evaluated for their antioxidant capacity and anticholinesterase activity, indicating their potential in therapeutic applications, particularly in the context of oxidative stress-related conditions and neurodegenerative diseases (Karaman et al., 2016).

Electrochemical Studies

The electrochemical behavior of piperidine derivatives, particularly focusing on N-acyl and N-sulfonyl groups, has been studied. This research offers insights into the anodic methoxylation of piperidine derivatives, which is crucial for understanding the electrochemical properties of these compounds and their potential applications in various electrochemical processes and synthetic methodologies (Golub & Becker, 2015).

Crystal and Molecular Structure Analysis

Investigations into the crystal and molecular structures of sulfonyl-substituted piperidine derivatives have been conducted, providing valuable information on their structural characteristics. Such studies are fundamental in the field of crystallography and molecular design, aiding in the understanding of the molecular interactions and stability of these compounds, which can be applied in the design of new materials and drugs (Girish et al., 2008).

Antimicrobial Activity

Research into the synthesis and in vitro antimicrobial activity of difluorophenyl(piperidin-4-yl)methanone oxime derivatives highlights the potential of piperidine derivatives in combating microbial infections. Such studies are pivotal in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance (Mallesha & Mohana, 2014).

Ionic Liquid Synthesis

The synthesis of novel ionic liquids incorporating substituted piperidinium cations demonstrates the versatility of piperidine derivatives in the development of new materials with potential electrochemical applications. Ionic liquids have a wide range of applications, including in batteries, supercapacitors, and electrochemical sensors, making this area of research particularly relevant for advancing technology in these fields (Savilov et al., 2016).

properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2NO4S/c1-21-8-9-22-11-12-4-6-18(7-5-12)23(19,20)15-10-13(16)2-3-14(15)17/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXOKQAOUPZCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.